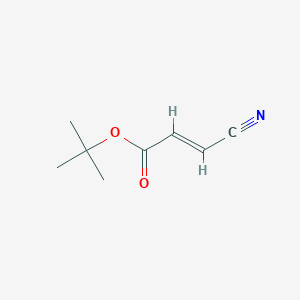

(E)-tert-Butyl 3-cyanoacrylate

Description

Contextualization within the Cyanoacrylate Ester Class and its Unique Reactivity Profile

Cyanoacrylates are a family of fast-acting adhesives used in various industrial, medical, and household applications. pcbiochemres.com They are colorless, monomeric liquids that polymerize quickly at room temperature through an anionic mechanism, often initiated by weak bases like water or alcohols. pcbiochemres.compcbiochemres.com The general chemical formula for cyanoacrylates is CH2=C(CN)CO2R, where 'R' represents an organic group. lexorbis.com The reactivity of these monomers is largely dictated by the two electron-withdrawing groups—the cyano (CN) and the carboxyl ester (COOR)—which make the double bond highly electrophilic and prone to attack by nucleophiles. raajournal.com

(E)-tert-Butyl 3-cyanoacrylate is distinguished within this class by its tert-butyl ester group. vulcanchem.com This bulky substituent introduces significant steric hindrance, which in turn modulates the compound's reactivity. vulcanchem.com Compared to its counterparts with smaller alkyl chains, such as methyl or ethyl cyanoacrylates, the polymerization of tert-butyl cyanoacrylate is slower. vulcanchem.com This moderated reactivity can be advantageous in applications where a longer working time is required before the adhesive sets. vulcanchem.com The (E)-isomer configuration is crucial as it provides the optimal spatial arrangement for polymerization, minimizing steric hindrance during the chain propagation process. vulcanchem.com

Significance of the tert-Butyl Ester Moiety in Acrylate (B77674) and Cyanoacrylate Chemistry

The tert-butyl group (–C(CH₃)₃) is a sterically demanding substituent that significantly influences the properties of the acrylate and cyanoacrylate backbone. Its bulkiness reduces the efficiency of molecular packing and increases the free volume within polymer matrices. This structural feature leads to polymers with lower glass transition temperatures and increased hydrophobicity when compared to those derived from linear acrylates like ethyl or methyl acrylate. jamorin.com

In the context of polymerization, the tert-butyl group's steric bulk in this compound slows down the polymerization kinetics. vulcanchem.com This effect is a direct consequence of the difficulty that incoming monomer units experience when approaching the reactive center of the growing polymer chain. While rapid polymerization is a hallmark of cyanoacrylates, the ability to temper this reactivity through the use of a tert-butyl ester expands the range of applications for these materials. vulcanchem.comwikipedia.org Furthermore, the hydrophobicity imparted by the tert-butyl group can enhance the durability of the resulting polymer in certain environments. univarsolutions.com

| Property Influence of tert-Butyl Group | Description |

| Steric Hindrance | The bulky nature of the tert-butyl group physically obstructs the approach of other molecules, slowing down reaction rates, including polymerization. vulcanchem.com |

| Hydrophobicity | The nonpolar alkyl groups of the tert-butyl moiety increase the water-repelling character of the resulting polymer. jamorin.comunivarsolutions.com |

| Polymer Properties | Leads to polymers with lower glass transition temperatures and increased free volume. |

Historical Development of Academic Research on Cyanoacrylates and their Polymerization

The journey of cyanoacrylates from a laboratory curiosity to a widely used class of materials is marked by serendipitous discoveries and a progressively deeper understanding of their chemical behavior. pcbiochemres.comraajournal.com

The story of cyanoacrylates begins in 1942 during World War II. Dr. Harry Coover, a scientist at B.F. Goodrich Company, was investigating acrylates for potential use in creating clear plastic gun sights. lexorbis.comwikipedia.orgaronalpha.net He and his team synthesized cyanoacrylates but found them frustratingly sticky, adhering to everything they touched. aronalpha.netbris.ac.uk At the time, this property was seen as a nuisance, and the compounds were set aside. lexorbis.comaronalpha.net

The adhesive potential of cyanoacrylates was rediscovered in 1951 at Eastman Kodak. wikipedia.orgaronalpha.net Coover, now leading a research group there, was exploring heat-resistant polymers for jet canopies. bris.ac.ukadhesivesmag.com A member of his team, Fred Joyner, synthesized ethyl cyanoacrylate and, while measuring its refractive index, accidentally bonded the expensive prisms of the refractometer together. lexorbis.combris.ac.uk This time, Coover recognized the unique adhesive properties of the substance. bris.ac.ukadhesivesmag.com This led to the commercialization of the first cyanoacrylate adhesive, "Eastman #910," in 1958. raajournal.comwikipedia.org

The primary mechanism of cyanoacrylate polymerization is anionic chain-growth polymerization. pcbiochemres.compcbiochemres.com This process is initiated by weak bases, with the moisture present in the air or on a substrate often being sufficient. pcbiochemres.comindustrialchemicals.gov.au The presence of both a nitrile (CN) and an ester (COOR) group makes the double bond of the cyanoacrylate monomer highly electron-deficient. raajournal.com

The polymerization process can be broken down into the following key steps:

Initiation: A nucleophile, such as a hydroxide (B78521) ion from water, attacks the electrophilic carbon-carbon double bond of the cyanoacrylate monomer. pcbiochemres.com This breaks the double bond and forms a carbanion at the α-carbon. pcbiochemres.com This carbanion is resonance-stabilized by the adjacent cyano and ester groups. pcbiochemres.comnih.gov

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. pcbiochemres.com This process repeats, rapidly forming long polymer chains. pcbiochemres.comnih.gov The propagation rate for cyanoacrylates is extremely high, with rate coefficients (k_p) approaching 10^6 L·mol⁻¹·s⁻¹ in some cases. nih.gov

Termination: The polymerization can be terminated by reaction with a strong acid or other impurities. nih.gov

While anionic polymerization is the most common and well-known mechanism, research has also explored radical polymerization of cyanoacrylates. nih.govrsc.org This type of polymerization is more challenging to achieve due to the high reactivity of the monomers towards anionic initiation but can be carried out under acidic conditions to suppress the anionic pathway. nih.gov The ability to control the polymerization mechanism opens up possibilities for creating cyanoacrylate-based polymers with different architectures and properties. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

tert-butyl (E)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4+ |

InChI Key |

NLLRFHFNTXBYBV-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C#N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for E Tert Butyl 3 Cyanoacrylate Monomers

Knoevenagel Condensation Approaches

The Knoevenagel condensation is the cornerstone for producing cyanoacrylate monomers. pcbiochemres.com This reaction typically involves the condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). mdpi.comacs.org The process, however, often leads to the formation of a prepolymer which then requires a high-temperature "cracking" step to yield the desired monomer. acs.org

Reaction of tert-Butyl Cyanoacetate with Aldehyde Precursors

The synthesis of tert-butyl cyanoacrylates involves the reaction of tert-butyl cyanoacetate with an appropriate aldehyde precursor. chemrxiv.orgresearchgate.netsemanticscholar.orgchemrxiv.org Paraformaldehyde is a common source of formaldehyde for this reaction. nih.govscispace.com The reaction is a nucleophilic addition where the enolate of the cyanoacetate attacks the electrophilic carbonyl carbon of the aldehyde. pcbiochemres.com

The general reaction scheme is as follows: RPhCH=C(CN)CO2C(CH3)3 researchgate.netsemanticscholar.org

In a typical laboratory-scale synthesis, equimolar amounts of tert-butyl cyanoacetate and a suitable benzaldehyde (B42025) are mixed. researchgate.net The product is then isolated and purified, often by crystallization. researchgate.net

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is crucial in the Knoevenagel condensation, significantly impacting reaction rates and yields. Various catalytic systems have been explored for the synthesis of cyanoacrylates.

Basic catalysts are frequently employed to facilitate the Knoevenagel condensation. Piperidine is a commonly used base for the synthesis of various tert-butyl phenylcyanoacrylates. chemrxiv.orgresearchgate.netsemanticscholar.orgchemrxiv.org The reaction is typically carried out by mixing equimolar amounts of tert-butyl cyanoacetate and the aldehyde with a few drops of piperidine. researchgate.net Other basic catalysts that have been reported include diisopropylethylammonium acetate (B1210297) (DIPEAc) and 1,4-diazabicyclo[2.2.2]octane (DABCO). scispace.comscielo.org.mxresearchgate.net

Table 1: Comparison of Basic Catalysts in Knoevenagel Condensation

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Ring-substituted benzaldehydes and tert-butyl cyanoacetate | Ring-substituted tert-butyl phenylcyanoacrylates | 76-83% | researchgate.net |

| Piperidine | Benzaldehydes and tert-butyl cyanoacetate | tert-Butyl phenylcyanoacrylates | 86% | chemrxiv.org |

| DABCO | Aldehydes and ethyl cyanoacetate | Knoevenagel condensation products | Good to excellent | scispace.comrsc.org |

| DIPEAc | Aldehydes and ethyl cyanoacetate | Cyanoacrylate derivatives | High yields | scielo.org.mx |

Ionic liquids (ILs) have emerged as effective catalysts and solvents for the Knoevenagel condensation, offering advantages such as increased product yields and recyclability. researchgate.net Functionalized ionic liquids, particularly those with basic amine functionalities, have shown significant promise in promoting the reaction. tandfonline.comtandfonline.com For instance, a composite system of N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide and water has been shown to effectively catalyze the Knoevenagel reaction of various aldehydes with ethyl cyanoacetate, affording high yields. tandfonline.comtandfonline.com The use of hydroxyl-containing ionic liquids, such as N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), in conjunction with DABCO has also been reported to enhance catalytic activity due to hydrogen bond formation with the aldehyde. scispace.comrsc.org

Table 2: Ionic Liquid Catalytic Systems for Knoevenagel Condensation

| Ionic Liquid System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Ethylenediammonium diacetate (EDDA) in [bmim]BF4 | Aldehydes/ketones and active methylene (B1212753) compounds | Recyclable solvent and catalyst system. | researchgate.net |

| [HyEtPy]Cl–H2O–DABCO | Aromatic aldehydes and ethyl 2-cyanoacetate | Recyclable system with good to excellent yields; hydroxyl group on IL enhances activity. | scispace.comrsc.org |

| [DABCO-CH2CH2CH2NH2]Br and water | Various aldehydes and ethyl cyanoacetate/malononitrile | Effective for a broad range of aldehydes, including those with steric hindrance, yielding 79-99%. | tandfonline.comtandfonline.com |

Solvent Effects and Water Removal Strategies (e.g., azeotropic distillation)

The solvent plays a critical role in the Knoevenagel condensation, and effective removal of the water byproduct is essential to drive the reaction towards completion. Azeotropic distillation is a common technique used for this purpose. mdpi.comscispace.comgoogle.com Toluene (B28343) and benzene (B151609) are frequently used as solvents to form an azeotrope with water, facilitating its removal. mdpi.comnih.govscispace.comafinitica.com

In the synthesis of n-butyl cyanoacrylate, a mixture of toluene and n-butyl cyanoacetate is heated, and the water-toluene azeotrope is distilled off. nih.gov Similarly, in the synthesis of other alkyl cyanoacrylates, benzene is added to the reaction mixture to remove water via azeotropic distillation. scispace.com The choice of solvent can influence the reaction; for instance, in the synthesis of ethoxyethyl α-cyanoacrylate, benzene was found to be a better cosolvent than toluene due to its lower azeotropic temperature with water. afinitica.com

Microwave irradiation has also been explored as a non-conventional heating method to reduce reaction times, often in conjunction with a Dean-Stark apparatus for water removal. mdpi.com

Pyrolysis-Based Synthesis from Poly(tert-Butyl Cyanoacrylate) Oligomers

The synthesis of the poly(tert-butyl cyanoacrylate) precursor is typically accomplished via a Knoevenagel condensation reaction. researchgate.net This involves reacting tert-butyl cyanoacetate with a formaldehyde source, such as paraformaldehyde, in the presence of a basic catalyst. researchgate.netchemrxiv.org The reaction is generally conducted in a non-aqueous organic solvent capable of forming an azeotrope with water to facilitate its removal and drive the reaction to completion. researchgate.net

The initial product of this condensation is a mixture of low-molecular-weight polymers, often referred to as oligomers or a prepolymer. researchgate.netgoogle.com For the subsequent pyrolysis step to be efficient and yield a high-purity monomer, this crude polymer mixture often undergoes purification. One documented purification method involves dissolving the oligomeric mixture in a suitable solvent, such as tetrahydrofuran (B95107) (THF), followed by precipitation in a non-solvent like water. nih.gov This process helps to remove unreacted starting materials and catalyst residues. The purified poly(tert-butyl cyanoacrylate) is then dried thoroughly before proceeding to the thermolysis stage. nih.gov

The conversion of the purified poly(tert-butyl cyanoacrylate) precursor into the (E)-tert-butyl 3-cyanoacrylate monomer is achieved through pyrolysis, also known as thermal cracking. researchgate.netgoogle.com This process involves heating the polymer under reduced pressure in the presence of acidic catalysts or polymerization inhibitors to break the polymer chains and release the monomer units. google.comgoogle.com

The reaction flask is typically charged with the dried polymer precursor along with catalysts and stabilizers. Common additives include phosphorus pentoxide (P₂O₅) and a radical polymerization inhibitor such as hydroquinone. nih.govmdpi.com The phosphorus pentoxide acts as a dehydration agent and acid catalyst for the depolymerization. The mixture is heated to high temperatures (often between 150°C and 230°C) under vacuum. google.comgoogle.com The volatile monomer formed is continuously removed from the reaction vessel by distillation and collected, which shifts the equilibrium towards monomer formation. google.com

Yields can be significantly influenced by the precise conditions of the pyrolysis. For the analogous n-butyl cyanoacrylate, pyrolysis of the purified polymer using an oil bath for heating has been reported to achieve yields as high as 81%. nih.govmdpi.com

Table 1: Typical Reagents for Pyrolysis of Poly(alkyl cyanoacrylate) Note: This data is based on the synthesis of the analogous n-butyl cyanoacrylate, as specific quantities for the tert-butyl variant are not detailed in the provided sources. The molar quantities provide a reference for the reaction stoichiometry.

| Reagent | Role | Example Molar Quantity (relative to monomer unit) |

| Poly(butyl cyanoacrylate) (PBCA) | Precursor | 0.3283 mol |

| Phosphorus Pentoxide (P₂O₅) | Catalyst/Dehydrating Agent | 0.01 mol |

| Hydroquinone | Radical Inhibitor | 0.004 mol |

Data derived from studies on n-butyl cyanoacrylate synthesis. nih.govmdpi.com

To improve the efficiency of the synthesis, non-conventional heating methods such as microwave irradiation have been investigated. nih.govmdpi.com Microwave chemistry utilizes the ability of polar molecules within the reaction mixture to transform electromagnetic energy into heat through dielectric heating effects. anton-paar.com This allows for rapid and uniform heating throughout the bulk of the material, in contrast to conventional oil bath heating which relies on slower thermal conduction from the vessel surface. anton-paar.com

Studies comparing microwave-assisted pyrolysis with conventional oil bath heating for the synthesis of n-butyl cyanoacrylate have demonstrated a dramatic reduction in reaction time. nih.govmdpi.comnih.gov While conventional heating required 66 minutes for the pyrolysis stage, microwave irradiation accomplished the same process in just 34 minutes. nih.govmdpi.com This represents a time reduction of nearly 50%. Although the yield was slightly lower with microwave heating (72%) compared to the oil bath (81%) in this specific study, the significant decrease in processing time and potential for improved energy efficiency make it an attractive alternative. nih.govmdpi.com The use of microwave heating is also considered more straightforward and potentially safer than maintaining a high-temperature oil bath. mdpi.com

Table 2: Comparison of Heating Methods for Poly(n-butyl cyanoacrylate) Pyrolysis

| Heating Method | Reaction Time (minutes) | Monomer Yield (%) |

| Oil Bath | 66 | 81 |

| Microwave Irradiation | 34 | 72 |

Data derived from studies on n-butyl cyanoacrylate synthesis. nih.govmdpi.com

Novel Synthetic Routes for Advanced this compound Derivatives

Beyond the standard synthesis of this compound, research has explored novel routes to create advanced derivatives with tailored properties. These methods often adapt the fundamental Knoevenagel condensation by using different starting materials.

One approach involves the piperidine-catalyzed Knoevenagel condensation of tert-butyl cyanoacetate with various ring-substituted benzaldehydes. chemrxiv.org This reaction yields a class of compounds known as tert-butyl phenylcyanoacrylates. By altering the substituents on the benzaldehyde, a wide array of derivatives can be synthesized, allowing for the fine-tuning of the final polymer's electronic and physical properties. chemrxiv.org

Another novel strategy involves the subsequent reaction of cyanoacrylate derivatives to form more complex heterocyclic structures. For instance, (E)-ethyl 3-aryl-2-cyanoacrylates, analogues of the tert-butyl compound, have been used as starting materials in cyclization reactions with ethyl glycinate (B8599266) hydrochloride. researchgate.net This process, mediated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields densely substituted furancarboxylate derivatives. researchgate.net Such synthetic strategies open pathways to new classes of compounds derived from the basic cyanoacrylate structure.

Furthermore, transesterification has been explored as a method to produce different cyanoacrylate esters from a common precursor. google.comgoogle.com In this process, a readily available cyanoacrylate polymer, such as poly(ethyl cyanoacrylate), is first formed. This polymer is then reacted with a different alcohol, for example, tert-butanol, in a transesterification step to form the desired poly(tert-butyl cyanoacrylate). This new polymer is then subjected to the standard pyrolysis process to yield the target this compound monomer. google.com This route can be advantageous if the starting cyanoacetate for the direct Knoevenagel condensation is less accessible or more expensive.

Polymerization Mechanisms and Kinetics of E Tert Butyl 3 Cyanoacrylate

Anionic Polymerization Pathways

Anionic polymerization is the predominant mechanism for cyanoacrylate monomers. pcbiochemres.com The process is typically initiated by the conjugate addition of a nucleophile to the monomer, which results in the formation of a propagating carbanion. pcbiochemres.com This reaction is known for its extremely high rate, especially in the case of cyanoacrylates. afinitica.com

The initiation of (E)-tert-Butyl 3-cyanoacrylate polymerization can be triggered by a variety of anionic species and neutral weak bases. pcbiochemres.compcbiochemres.com The high reactivity of the monomer means that even trace amounts of initiators can lead to rapid polymerization. google.com

One of the most common initiators for cyanoacrylate polymerization is water. wikipedia.org Even minute amounts of moisture, such as the humidity present in the air or on a substrate surface, can catalyze the reaction. pcbiochemres.comindexcopernicus.com Water acts as a weak nucleophile, with the hydroxyl ion (OH⁻) attacking the electrophilic β-carbon of the cyanoacrylate monomer's double bond. pcbiochemres.comresearchgate.net This attack breaks the carbon-carbon double bond and forms a new anion, which then serves as the catalyst for the subsequent chain reaction. pcbiochemres.com This sensitivity to moisture is why cyanoacrylate adhesives cure so quickly when applied as a thin film on most surfaces. nih.govwikipedia.org

Alcohols can also act as initiators through a similar mechanism, where the alkoxide ion attacks the monomer. pcbiochemres.compcbiochemres.com The polymerization is slightly exothermic and can be fully initiated within seconds of exposure to these weak bases. nih.govnih.gov

Stronger nucleophiles, such as tertiary amines and phosphines, are also effective initiators for the polymerization of cyanoacrylates. nih.govpcbiochemres.comrsc.org Unlike initiation by simple anions like hydroxide (B78521), these non-dissociated bases lead to a zwitterionic polymerization mechanism. nih.govafinitica.com In this process, the amine or phosphine (B1218219) adds to the β-carbon of the monomer, creating a zwitterion with a positive charge on the initiating atom (nitrogen or phosphorus) and a negative charge on the α-carbon of the monomer. nih.gov This carbanion then propagates the polymerization. rsc.org Studies have shown that for zwitterionic polymerization of n-butyl cyanoacrylate, the nature of the initiator (e.g., phosphine, pyridine, and amine derivatives) significantly influences the polymerization kinetics and the molecular weight of the resulting polymer. researchgate.net

Anionic polymerization can also be initiated by halide ions, such as bromide (Br⁻). pcbiochemres.compcbiochemres.comrsc.org Tetrabutylammonium (B224687) salts, including tetrabutylammonium bromide, have been used to initiate the polymerization of butyl cyanoacrylate in solvents like tetrahydrofuran (B95107). semanticscholar.org The bromide ion acts as the nucleophile, adding to the monomer to begin the chain-growth process. pcbiochemres.comrsc.org

Table 1: Comparison of Initiator Types for Cyanoacrylate Anionic Polymerization

| Initiator Type | Initiating Species | Mechanism | Key Characteristics |

| Moisture/Alcohols | Hydroxyl (OH⁻), Alkoxide (RO⁻) | Anionic | Ubiquitous, responsible for "instant" adhesion on surfaces. nih.govpcbiochemres.comwikipedia.org |

| Tertiary Amines/Phosphines | R₃N, R₃P | Zwitterionic | Forms a macrozwitterion; initiation rate can be slow compared to propagation. nih.govafinitica.comresearchgate.net |

| Halide Salts | Bromide (Br⁻), Acetate (B1210297) (CH₃COO⁻) | Anionic | Used for controlled polymerization in solution; kinetics can be analyzed by slow-initiation-no-termination theory. rsc.orgsemanticscholar.org |

Regardless of the specific initiator, the crucial step following initiation is the formation of a propagating carbanion on the α-carbon of the monomer unit. nih.govpcbiochemres.com This carbanion is highly stabilized due to the powerful electron-withdrawing effects of the adjacent cyano (C≡N) and tert-butoxycarbonyl (COOtBu) groups. nih.govpcbiochemres.com

The negative charge on the α-carbon is delocalized through resonance across both of these functional groups. This resonance stabilization significantly lowers the energy of the carbanion, making it a stable propagating species and driving the polymerization reaction forward. nih.govpcbiochemres.com The delocalization distributes the negative charge onto the oxygen atom of the ester group and the nitrogen atom of the nitrile group, which contributes to the monomer's high reactivity. nih.gov

Chain growth proceeds via the repeated nucleophilic attack of the propagating carbanion on the β-carbon of another monomer molecule. pcbiochemres.com This process occurs in a highly regioselective manner, resulting in a linear polymer with a regular "head-to-tail" structure. afinitica.combrainly.com The "head" of the monomer is the carbon bearing the cyano and ester groups, while the "tail" is the CH₂ group. The carbanion at the head of the growing chain consistently adds to the tail of the next monomer. brainly.comlibretexts.org

The kinetics of this chain growth are exceptionally rapid. Solution polymerizations of n-butyl 2-cyanoacrylate using tetrabutylammonium salt initiators have shown propagation rate coefficients (kₚ) approaching 10⁶ L·mol⁻¹·s⁻¹, which is significantly greater than those observed for other monomers like methyl methacrylate (B99206) under similar anionic conditions. nih.gov This rapid propagation leads to the formation of high molecular weight polymers in a very short time. semanticscholar.org

Table 2: Kinetic Data for Anionic Polymerization of n-Butyl Cyanoacrylate

| Initiator System | Solvent | Temperature (°C) | Propagation Rate Coefficient (kₚ) (L·mol⁻¹·s⁻¹) | Resulting Polymer Mn |

| Tetrabutylammonium Hydroxide | Tetrahydrofuran (THF) | 20 | ~ 10⁶ | High (~10⁶) |

| Tetrabutylammonium Acetates/Bromide | Tetrahydrofuran (THF) | 20 | 10⁵ - 10⁷ (estimated for free ions) | High (~10⁶) |

| Tertiary Phosphines/Amines | Tetrahydrofuran (THF) | 20 | In the same range as salt-initiated reactions | High |

| Data sourced from studies on n-butyl cyanoacrylate, which serves as a close analog for tert-butyl 3-cyanoacrylate kinetics. nih.govsemanticscholar.org |

Initiation by Nucleophiles and Weak Bases

Zwitterionic Polymerization Mechanisms

Zwitterionic polymerization is initiated by neutral nucleophiles, leading to the formation of a propagating species with both a positive and a negative charge within the same molecule.

Neutral nucleophiles such as tertiary phosphines (e.g., triphenylphosphine) and tertiary amines (e.g., pyridine) are effective initiators for the zwitterionic polymerization of alkyl cyanoacrylates. researchgate.netresearchgate.net The initiation step involves the nucleophilic attack of the neutral base on the electron-deficient β-carbon of the cyanoacrylate monomer. researchgate.net This attack results in the formation of a zwitterion, which then acts as the initiating species for the polymerization. researchgate.net The nature of the initiator has a strong influence on the polymerization kinetics and the characteristics of the resulting polymer. researchgate.net

Following initiation, the propagation proceeds via macrozwitterions. These are growing polymer chains that have a cationic head group, derived from the initiator, and an anionic carbanion at the propagating chain end. researchgate.net The presence of these macrozwitterionic active centers has been confirmed by techniques such as UV spectroscopy, which can identify the characteristic absorptions of the phosphonium (B103445) or pyridinium (B92312) cation and the cyanoacrylate carbanion end groups. researchgate.net These active centers are considered "living" in the absence of termination reactions, meaning they can continue to add monomer units. researchgate.net

The zwitterions are central to the chain growth in this polymerization mechanism. The anionic end of the macrozwitterion attacks another monomer molecule in a nucleophilic addition reaction, thereby extending the polymer chain. researchgate.net This process repeats, leading to the rapid formation of a high molecular weight polymer. The propagation via these macrozwitterionic species is a key feature of this polymerization pathway. researchgate.net

Free-Radical Polymerization Considerations

While anionic and zwitterionic mechanisms are predominant, the free-radical polymerization of this compound is also possible, though it presents more challenges. Due to the high reactivity of the monomer towards anionic polymerization, any trace amounts of basic impurities or water can lead to competing anionic polymerization. Therefore, radical polymerization of cyanoacrylates must be carried out under strictly acidic conditions to inhibit the anionic pathway. nih.gov The kinetics of radical polymerization for cyanoacrylates are different from their anionic counterparts, with different rate coefficients for propagation and termination. nih.gov

Interactive Data Tables

| Polymerization Type | Initiator Class | Specific Examples |

|---|---|---|

| Anionic | Weak Bases/Anions | Hydroxides, Alcohols, Amines, Tetrabutylammonium Salts |

| Zwitterionic | Neutral Nucleophiles | Tertiary Phosphines (Triphenylphosphine), Pyridine |

| Free-Radical | Radical Initiators | Requires acidic conditions to suppress anionic polymerization |

| Mechanism | Key Features | Typical Reaction Conditions |

|---|---|---|

| Anionic | Very rapid, can be a "living" polymerization. mdpi.com | Anhydrous solvents (e.g., THF) to control initiation. mdpi.com |

| Zwitterionic | Formation of macrozwitterionic active centers. researchgate.net | Initiated by neutral nucleophiles. researchgate.net |

| Free-Radical | More difficult to control, requires acidic conditions. nih.gov | Strict exclusion of basic impurities and water. nih.gov |

Polymerization Kinetics and Reaction Rate Studies

The propagation rate coefficient (kₚ) is a critical parameter in polymerization kinetics. For the radical polymerization of cyanoacrylates, these values have been determined experimentally using methods like the rotating sector method, which allows for the measurement of kinetic coefficients in free-radical polymerizations. nih.govcmu.edu For ethyl 2-cyanoacrylate, this method yielded kₚ values of 1622 L·mol⁻¹·s⁻¹ and 1610 L·mol⁻¹·s⁻¹ when using acetic acid and 1,3-propanesultone as anionic inhibitors, respectively. nih.gov The similarity of these values indicates that the anionic pathway was successfully suppressed in both cases. nih.gov

For anionic polymerization, the kinetics can resemble a "living" polymerization under ideal conditions, with near-ideal kinetics observed when initiated by tetrabutylammonium hydroxide. semanticscholar.org The kₚ values for the anionic polymerization of n-butyl cyanoacrylate are exceptionally high, approaching 10⁶ L·mol⁻¹·s⁻¹ in THF at 20°C. mdpi.comsemanticscholar.org Speculative analysis suggests that the propagation rate for free ions (k⁻) could be as high as 10⁷ L·mol⁻¹·s⁻¹. semanticscholar.org

The polymerization of cyanoacrylates is highly sensitive to environmental conditions, particularly temperature and humidity. The anionic polymerization mechanism, which is the basis for their adhesive applications, is initiated by moisture. pcbiochemres.comresearchgate.net

Humidity : Higher humidity provides more water molecules to act as initiators, leading to a more rapid and often more exothermic curing process. pcbiochemres.com Conversely, in low-humidity environments, the polymerization may be slower or may not form a proper bond due to the lack of initiating species. pcbiochemres.com

Temperature : Generally, higher temperatures increase the rate of chemical reactions, and cyanoacrylate polymerization is no exception. pcbiochemres.com This can speed up the curing process. However, the relationship is not always simple. In studies of vapor phase polymerization of ethyl cyanoacrylate, it was observed that the total amount of polymer formed actually increases with decreasing temperature. researchgate.net This has been interpreted as the result of a loosening of the ion pair at the end of the growing polymer chain at lower temperatures, which may enhance propagation. researchgate.net Excessive heat can also be detrimental to the final polymer, as polycyanoacrylates are thermoplastic and can soften or degrade at elevated temperatures. researchgate.net For example, adhesives based on poly(ethyl cyanoacrylate) show a rapid reduction in bond strength at temperatures above 100°C. researchgate.net

| Parameter | Effect on Anionic Polymerization Rate | Notes |

| Initiator Concentration | Higher concentration generally increases the reaction rate. | A higher number of initiating species leads to more polymer chains growing simultaneously. |

| Humidity | Higher humidity increases the rate. | Water acts as a weak base to initiate the anionic polymerization. |

| Temperature | Higher temperature generally increases the rate. | Reaction kinetics are typically accelerated at higher temperatures, though excessive heat can cause degradation. |

Spectroscopic and Advanced Structural Characterization of E Tert Butyl 3 Cyanoacrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local magnetic fields around atomic nuclei, offering profound insights into molecular structure and dynamics. For cyanoacrylate systems, it is crucial for monomer confirmation, polymer microstructure analysis, and kinetic studies.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the chemical structure of the (E)-tert-Butyl 3-cyanoacrylate monomer. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group protons would appear as a sharp, intense singlet due to their chemical equivalence. The two vinyl protons, being in different positions relative to the cyano and ester groups, are chemically non-equivalent and are expected to appear as two separate signals, likely doublets, due to coupling with each other.

Below are the predicted chemical shifts for this compound, based on data from analogous compounds like tert-butyl acrylate (B77674) and other cyanoacrylate esters. nih.govillinois.eduutsouthwestern.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.5 | Singlet |

| ¹H | =CH-CN | ~6.7 - 7.0 | Doublet |

| ¹H | =CH-COOR | ~6.4 - 6.6 | Doublet |

| ¹³C | -C(CH₃)₃ | ~28 | |

| ¹³C | -C(CH₃)₃ | ~82 | |

| ¹³C | C≡N | ~115 - 117 | |

| ¹³C | =CH-CN | ~103 - 106 | |

| ¹³C | =CH-COOR | ~145 - 150 |

The polymerization of vinyl monomers like this compound creates a polymer chain with chiral centers at the α-carbon of each monomer unit. The relative stereochemistry of these centers defines the polymer's tacticity, which significantly influences its physical and chemical properties. NMR spectroscopy is a powerful technique for determining this microstructure. researchgate.net

The main types of tacticity are:

Isotactic: The substituents are all on the same side of the polymer backbone.

Syndiotactic: The substituents are on alternating sides of the polymer backbone.

Atactic: The substituents are randomly arranged along the polymer backbone.

Analysis of the ¹³C NMR spectrum of the polymer, particularly the signals for the quaternary carbon and the carbonyl carbon, can reveal the stereochemical sequence distribution (e.g., dyads, triads, and pentads). researchgate.net Different stereochemical arrangements result in slightly different chemical environments for these carbons, leading to the splitting of their NMR signals. semanticscholar.org For instance, studies on poly(butyl-α-cyanoacrylate) have shown that analysis of high-resolution 1D and 2D NMR spectra can determine the preferred stereochemical sequence, with results suggesting a tendency for syndiotactic placements. researchgate.net Similarly, the ¹H NMR signals of the polymer's backbone methylene (B1212753) (-CH₂-) protons are also sensitive to the stereochemical configuration. rsc.org

In situ NMR spectroscopy can be employed to monitor the kinetics of the polymerization of cyanoacrylate monomers in real-time. nih.gov This is achieved by tracking the change in the intensity of specific NMR signals over time.

During polymerization, the C=C double bond of the monomer is consumed as it is converted into the single bonds of the polymer backbone. In ¹H NMR spectroscopy, this corresponds to the disappearance of the characteristic vinyl proton resonances of the monomer. nih.gov Concurrently, new signals corresponding to the protons on the newly formed polymer backbone appear, typically in a different region of the spectrum.

By integrating the area of the monomer's vinyl proton signals at different time points, the concentration of the remaining monomer can be quantified. This allows for the calculation of the monomer conversion as a function of time, from which the polymerization rate can be determined. nih.gov This technique is highly valuable for studying the effects of initiators, temperature, and other reaction conditions on the polymerization kinetics. It also serves as a precise method for quantifying the amount of unreacted, residual monomer in the final polymer product. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced variant, Fourier Transform Infrared (FT-IR) spectroscopy, are powerful techniques for identifying functional groups within a molecule. vscht.cz These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The electron-withdrawing nature of the cyano (-C≡N) and ester (-COOR) groups attached to the same carbon atom of the double bond influences the exact position of these absorption bands. researchgate.net

Key vibrational modes and their expected wavenumber ranges are:

C=C Stretch: The carbon-carbon double bond stretch of the acrylate system is a key indicator of the monomer.

C≡N Stretch: The nitrile group has a very sharp and distinct absorption band.

C=O Stretch: The carbonyl group of the tert-butyl ester gives a strong, sharp absorption.

C-H Stretch: These absorptions arise from both the vinyl C-H and the aliphatic C-H bonds of the tert-butyl group.

The following table summarizes the characteristic IR absorption frequencies for the functional groups in this compound, based on data from related cyanoacrylate compounds. vscht.czresearchgate.netscribd.com

Table 2: Characteristic IR Absorption Frequencies for this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H | Stretch | 3120 - 3080 | Medium |

| C-H (alkyl) | Stretch | 2980 - 2850 | Medium-Strong |

| C≡N (Nitrile) | Stretch | 2240 - 2220 | Sharp, Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1615 | Medium, Sharp |

Real-time FT-IR spectroscopy is a widely used and effective method for monitoring the curing process of cyanoacrylate adhesives. pepolska.plmt.comresearchgate.net The technique allows for the continuous collection of IR spectra as the liquid monomer polymerizes into a solid film.

The kinetics of the polymerization are followed by monitoring the decrease in the intensity of an absorption band corresponding to a functional group in the monomer that is consumed during the reaction. mt.com For cyanoacrylates, the most convenient band to monitor is the C=C stretching vibration (around 1615-1640 cm⁻¹). azom.com As the polymerization proceeds, the C=C double bonds are converted to single bonds in the polymer backbone, leading to a progressive reduction in the intensity of this peak. pepolska.plnih.gov

To quantify the extent of the reaction, the degree of conversion (DC) of the double bonds can be calculated. This is often done by ratioing the height or area of the C=C peak at a given time (Aₜ) to its initial value (A₀), using a stable, non-reacting peak in the spectrum (e.g., the C=O or C≡N stretch) as an internal standard to correct for any changes in sample thickness or instrument conditions. azom.com This allows for the generation of conversion vs. time plots, which provide valuable kinetic information about the curing process, such as the rate of polymerization and the time to reach maximum conversion. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful, non-invasive analytical technique used to investigate the polymerization of cyanoacrylate monomers. nih.gov By monitoring changes in the vibrational modes of the molecules as the reaction progresses, it provides detailed insights into the kinetics and mechanics of the curing process. mdpi.comresearchgate.net This method is highly specific to chemical bonds and can be employed to study reactions under various conditions, including in bulk, at interfaces, or within adhesive bondlines. nih.govtudublin.ie

The polymerization of cyanoacrylates involves the conversion of the C=C double bond in the monomer into a C-C single bond in the polymer backbone. Raman spectroscopy allows for the quantitative tracking of this conversion by monitoring the intensity of specific Raman bands associated with the monomer and the forming polymer. Key vibrational bands used for this purpose include the ν(C=C) and the ν(C≡N) stretching modes.

During polymerization, the intensity of the monomer's ν(C=C) band decreases, while the corresponding polymer band appears and grows. Similarly, the ν(C≡N) band often experiences a shift and change in shape as the chemical environment changes from monomer to polymer. For instance, in the study of ethyl 2-cyanoacrylate, the monomer's ν(C≡N) band at 2239 cm⁻¹ diminishes as the polymer's ν(C≡N) stretch appears at 2247 cm⁻¹. researchgate.net

Raman spectroscopy, particularly Confocal Raman Microscopy, is exceptionally suited for in-situ monitoring of the curing process of cyanoacrylate adhesives under a variety of conditions. tudublin.ie This technique allows for spatio-temporal measurement of monomer conversion, providing insights into how the reaction proceeds at different depths within an adhesive bondline and at the adhesive-substrate interface. tudublin.ie

Studies have successfully used this approach to characterize the influence of different substrates and temperatures on the polymerization rate. tudublin.ieresearchgate.net The type of substrate can significantly affect the rate of surface-initiated polymerization. For ethyl cyanoacrylate (ECA), the curing activity on various surfaces was found to follow the order: Gilded Aluminum > Red Brass > Aluminum (2024) > Glass > Aluminum > Stainless Steel (304). tudublin.ie

Temperature is another critical factor influencing curing kinetics. An increase in temperature generally leads to a higher maximum reaction rate and a shorter inhibition time. tudublin.ie The table below, derived from a study on an ECA formulation, illustrates the effect of surface temperature on key kinetic parameters.

| Surface Temperature (K) | Maximum Rate (Rmax / min⁻¹) | Inhibition Time (tlag / min) | Maximum Extent of Reaction ([α]tmax / %) |

|---|---|---|---|

| 291 | 0.033 | 12.96 | 81.5 |

| 298 | 0.059 | 3.45 | 79.9 |

| 308 | 0.132 | 1.0 | 81.6 |

| 318 | 0.146 | 1.0 | 84.3 |

| 328 | 0.244 | 1.0 | 85.7 |

This ability to measure curing behavior in real-time and under applied conditions makes Raman spectroscopy an invaluable tool for optimizing adhesive formulations and understanding bond formation mechanisms. tudublin.ie

Advanced Chromatographic Techniques

The physical and mechanical properties of poly(butyl cyanoacrylate) are intrinsically linked to its molecular weight (MW) and molecular weight distribution (MWD). azom.com Advanced chromatographic techniques are essential for accurately characterizing these parameters, providing crucial information for applications ranging from industrial adhesives to drug delivery systems. nih.govnih.gov

Advanced Polymer Chromatography™ (APC™) represents a significant improvement over traditional Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for the analysis of polymers like poly(butyl cyanoacrylate) (PBCA). lcms.cz APC™ systems utilize columns with small, rigid particles, which provide higher resolution, especially for low molecular weight oligomers, and significantly faster analysis times—often 5 to 20 times faster than conventional GPC. lcms.czwaters.com

APC™ has been effectively used to monitor the evolution of the polymerization process of butyl cyanoacrylate in non-aqueous environments. nih.govmdpi.com Researchers have designed synthesis strategies where the molecular weight of PBCA can be precisely controlled, achieving values from 1,000 g/mol up to 200,000 g/mol . nih.gov The key parameter for controlling the MW was found to be the concentration of the initiator, such as sodium methoxide (B1231860) (NaOMe). nih.govnih.gov Increasing the amount of initiator leads to a significant decrease in the final molecular weight of the polymer. mdpi.com

The following table summarizes experimental data showing the effect of NaOMe concentration on the molecular weight of PBCA after 180 minutes of polymerization.

| NaOMe Concentration (mM) | Resulting Molecular Weight (g/mol) |

|---|---|

| 5 | ~120,000 |

| 8 | ~20,000 |

| 40 | ~4,000 |

| 75 | ~2,000 |

This precise control and characterization, enabled by APC™, is critical for tailoring the polymer's properties for specific applications. nih.govnih.gov

Beyond determining the average molecular weight, understanding the distribution of polymer chain lengths—the polydispersity (PD)—is vital. Both SEC and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) have been used to characterize PBCA. While both methods yield similar results for the number average molecular weight (Mn), significant differences can be observed for the weight average molecular weight (Mw) and, consequently, the polydispersity. nih.govresearchgate.net

APC™ provides superior resolution of low molecular weight standards and oligomers compared to traditional GPC, which allows for a more detailed and accurate representation of the sample's polydispersity. lcms.czwaters.com This enhanced resolution is crucial for understanding the synthesis process, optimizing product formulation, and predicting the final material's performance. lcms.cz Combining an APC™ system with multiple detectors, such as a refractive index (RI) detector and a mass detector, allows for the simultaneous measurement of both molecular weight distribution and the concentration of any additives in the polymer sample. waters.com

X-ray Diffraction Analysis (for specific zwitterionic intermediates)

The polymerization of cyanoacrylates can proceed through different mechanisms, including anionic and zwitterionic pathways. colab.wsresearchgate.net In the zwitterionic polymerization, a nucleophile attacks the electron-deficient carbon of the monomer, forming a zwitterion which then propagates the polymerization by attacking another monomer molecule. These zwitterionic species can act as intermediates in the formation of the final polymer.

While direct X-ray diffraction (XRD) studies specifically targeting the zwitterionic intermediates of this compound polymerization are not widely reported, the technique is highly valuable for characterizing the structure of polymers containing polar or ionic groups. rsc.orgmdpi.com Research on other zwitterionic associating polymers demonstrates the power of XRD in elucidating how these charged groups influence the polymer's solid-state morphology. doi.org

In studies of linear polyisoprenes with sulfo-zwitterion end groups, synchrotron x-ray scattering revealed that the highly polar zwitterions cause the polymer chains to aggregate into well-defined structures in the melt state. doi.org The analysis showed that for polymers with low molecular weight tails (2,000-4,000 g/mol ), the aggregates form a tubular structure organized on a two-dimensional triangular lattice. As the molecular weight of the polymer tail increases, a structural phase transition to a body-centered cubic (bcc) phase with long-range order is observed. doi.org

Thermogravimetric Analysis for Polymer Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of polymeric materials. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere, providing valuable insights into the material's decomposition and degradation behavior. For poly(cyanoacrylates), TGA is instrumental in determining the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual mass, all of which are critical parameters for assessing their suitability in various applications.

The thermal stability of poly(alkyl cyanoacrylates) is significantly influenced by the nature of the alkyl ester group. The primary mechanism of thermal degradation for these polymers is depolymerization, often referred to as "unzipping," which results in the regeneration of the corresponding monomer. This process is typically initiated at the polymer chain ends.

For instance, TGA of poly(n-butyl cyanoacrylate) nanoparticles shows a distinct single-step degradation process. The onset of thermal decomposition for PBCA is observed to begin around 200 °C, with the maximum rate of weight loss occurring at approximately 243 °C. The degradation is nearly complete, with a residual mass of less than 2% at 300 °C, which is characteristic of a degradation process that primarily yields volatile products, consistent with depolymerization to the monomer.

The TGA curve for PBCA nanoparticles illustrates that the polymer is stable up to approximately 200°C, after which a rapid loss of mass occurs, indicating the unzipping of the polymer chains. The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss as a function of temperature, shows a sharp peak at the temperature of maximum decomposition.

The following table summarizes illustrative TGA data for poly(n-butyl cyanoacrylate) nanoparticles, which can be considered indicative of the thermal stability profile for poly(tert-butyl 3-cyanoacrylate).

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | ~200 |

| Temperature of Maximum Decomposition Rate (Tmax) | ~243 |

| Final Temperature (Residual Mass < 2%) | ~300 |

This interactive data table is based on findings for poly(n-butyl cyanoacrylate) and serves as an illustrative example of the expected thermal stability for poly(tert-butyl 3-cyanoacrylate).

The bulky tert-butyl group in poly(this compound) may impart slightly different thermal characteristics compared to the n-butyl analogue due to steric hindrance, potentially influencing the initiation and propagation of the depolymerization reaction. However, the fundamental degradation pathway via unzipping to the monomer is expected to be the same. The comprehensive thermal characterization using TGA is therefore essential for establishing the operational temperature limits and ensuring the long-term stability of polymers derived from this compound.

Theoretical and Computational Chemistry Studies of E Tert Butyl 3 Cyanoacrylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a versatile tool in chemistry for studying molecular properties and reaction mechanisms. For (E)-tert-Butyl 3-cyanoacrylate, DFT calculations can elucidate key aspects of its monomeric and polymeric forms.

DFT calculations are instrumental in characterizing the electronic structure of the this compound monomer. By solving the Kohn-Sham equations, one can obtain the electron density distribution, which is fundamental to understanding the molecule's reactivity. The presence of electron-withdrawing cyano (-CN) and ester (-COOC(CH₃)₃) groups significantly influences the electronic properties of the vinyl group.

Key insights from DFT studies on similar cyanoacrylate systems suggest that the α-carbon of the vinyl group is highly electron-deficient, making it susceptible to nucleophilic attack. This inherent electrophilicity is a primary driver for the anionic polymerization of cyanoacrylates. pcbiochemres.com The tert-butyl group, being bulky, can sterically hinder the approach of nucleophiles to some extent, a factor that can be quantified through computational analysis of the molecular geometry and electrostatic potential maps.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the chemical behavior of the monomer.

| Reactivity Descriptor | Definition | Significance for this compound |

| Chemical Potential (µ) | µ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger value suggests higher stability. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the electrophilic nature of the molecule. A high value is expected due to the electron-withdrawing groups. |

These descriptors, calculated using DFT, provide a quantitative basis for understanding the high reactivity of this compound. nih.govnih.gov

Computational modeling using DFT can be employed to investigate the kinetics of the polymerization of this compound. The propagation rate coefficient (k_p) is a critical parameter in polymerization, and DFT can be used to calculate the activation energies of the chain propagation steps. mdpi.com While experimental determination of k_p for such a reactive monomer is challenging, computational methods offer a viable alternative. mdpi.com

The anionic polymerization of cyanoacrylates is known to be extremely rapid. mdpi.com DFT calculations on model systems can simulate the addition of a monomer unit to a growing polymer chain. By calculating the energy profile of this reaction pathway, the transition state can be identified, and the activation energy (E_a) can be determined. The propagation rate coefficient can then be estimated using transition state theory. Studies on similar acrylate (B77674) systems have successfully used DFT to model propagation kinetics. acs.org

For this compound, the bulky tert-butyl group might influence the stereochemistry of the resulting polymer, a factor that can also be explored through computational modeling of different monomer addition pathways.

| Parameter | Method of Determination | Significance |

| Activation Energy (E_a) | DFT calculation of reaction pathway | Energy barrier for the addition of a monomer to the growing chain. |

| Propagation Rate Coefficient (k_p) | Estimated from E_a using transition state theory | Quantifies the rate of polymer chain growth. |

| Stereoselectivity | Comparison of activation energies for different monomer addition modes | Predicts the tacticity of the resulting polymer. |

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. mdpi.com The HOMO represents the region from which electrons are most likely to be donated, while the LUMO is the region most likely to accept electrons.

In this compound, the HOMO is typically localized on the C=C double bond, while the LUMO is distributed over the entire π-system, with significant contributions from the cyano and carbonyl groups. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a small gap suggests high reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis, another tool in computational chemistry, can provide a more detailed picture of the electron distribution in terms of localized bonds and lone pairs. nih.gov For the this compound monomer, NBO analysis can quantify the delocalization of electron density from the vinyl group towards the electron-withdrawing substituents, further explaining its high reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. This technique is particularly useful for understanding the dynamic processes involved in polymerization and the resulting polymer's conformational properties.

MD simulations can be used to model the propagation and growth of poly(this compound) chains. By defining a reactive force field, it is possible to simulate the chemical reactions of polymerization. These simulations can provide insights into the dynamics of chain growth, including the rate of monomer addition and the influence of the solvent environment.

While setting up reactive MD simulations for such a rapid polymerization can be complex, they offer a unique window into the atomistic details of the process. These simulations can track the positions of all atoms over time, allowing for the visualization of the monomer approaching the growing chain end and the subsequent bond formation.

Once a polymer chain is formed, MD simulations are invaluable for studying its conformational behavior and the interactions between polymer chains. For poly(this compound), the bulky tert-butyl side groups are expected to significantly influence the polymer's flexibility and packing.

MD simulations of the polymer melt or a solution of the polymer can provide information on:

Intermolecular Interactions: The nature and strength of the forces between different polymer chains, which govern the material's bulk properties.

Glass Transition Temperature (T_g): By simulating the system at different temperatures, it is possible to estimate the glass transition temperature, a key characteristic of amorphous polymers.

Simulations on similar polymers like poly(methyl methacrylate) (PMMA) have demonstrated the power of MD in exploring the conformational space of the polymer backbone. researchgate.net For poly(this compound), the interactions between the polar cyano and ester groups and the nonpolar tert-butyl groups will dictate the polymer's structure and properties.

| Property | Information from MD Simulations |

| Radius of Gyration | A measure of the size and compactness of the polymer coil. |

| Pair Correlation Functions | Describes the spatial arrangement of atoms and molecules relative to each other. |

| Diffusion Coefficient | Quantifies the mobility of the polymer chains. |

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are widely employed to unravel the intricate mechanisms of both anionic and radical polymerization of cyanoacrylates. acs.orgmdpi.com These computational approaches provide a molecular-level picture of the reaction, enabling the calculation of thermodynamic and kinetic parameters that govern the polymerization process. researchgate.net By modeling the potential energy surface of the reaction, researchers can identify the structures of reactants, intermediates, transition states, and products. queensu.ca

The high reactivity of cyanoacrylate monomers, such as this compound, is attributed to the presence of two strong electron-withdrawing groups—the cyano (-CN) and the ester (-COOR) groups—attached to the same carbon of the vinyl group. researchgate.netpcbiochemres.com This electronic structure makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, which initiates the characteristic rapid anionic polymerization. pcbiochemres.compcbiochemres.com Quantum chemical calculations can precisely quantify the charge distribution within the monomer, confirming the polarization of the C=C bond that drives its reactivity. researchgate.net

Transition State Theory (TST) is a fundamental concept used in conjunction with quantum chemical calculations to determine the rate coefficients of elementary reaction steps like initiation and propagation. queensu.cawikipedia.org The core of this analysis involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which is the energy difference between the transition state and the reactants. queensu.ca

Initiation: For anionic polymerization initiated by a nucleophile like a hydroxyl ion (OH⁻), DFT calculations can model the entire process. The nucleophile attacks the electrophilic β-carbon of the cyanoacrylate monomer, leading to the formation of a new covalent bond and the transformation of the C=C double bond into a single bond. mdpi.com This process goes through a specific transition state geometry. For example, studies on ethyl α-cyanoacrylate using the DFT-B3LYP method have been used to calculate the molecular geometry and electronic structure of the reactants and the transition state on the reaction's potential energy surface to determine the initiation rate constant. researchgate.net

Propagation: Following initiation, the resulting carbanion at the α-carbon acts as the new nucleophile, attacking another monomer molecule in the propagation step. pcbiochemres.compcbiochemres.com This chain reaction continues, leading to the formation of a long polymer chain. pcbiochemres.com Quantum chemical studies have extensively modeled this step for various acrylate monomers. For the free-radical polymerization of n-butyl cyanoacrylate, DFT methods have been used to find the optimized geometries for reactants and the transition state by scanning the potential energy surface along the bond-forming coordinate. queensu.ca These calculations provide the activation energies and frequency factors needed to compute the propagation rate coefficient (k_p). queensu.ca

Computational studies comparing different cyanoacrylate esters show how the steric and electronic properties of the ester group influence the activation barriers. For instance, bulkier substituents like tert-butyl can introduce significant steric hindrance at the propagating chain end, which can affect the transition state geometry and, consequently, the rate of polymerization. researchgate.net

The table below summarizes representative activation energies (Ea) and propagation rate coefficients (k_p) for different cyanoacrylate monomers, as determined by quantum chemical calculations and experimental methods. These values illustrate the influence of the ester group on reactivity.

| Monomer | Polymerization Type | Computational Method | Calculated k_p (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Methyl 2-cyanoacrylate | Radical | DFT | ~2000-4000 | Not specified |

| Ethyl 2-cyanoacrylate | Radical | DFT (MPWB1K) | ~1610-1622 | Not specified |

| n-Butyl cyanoacrylate | Radical | DFT (B3LYP/MPWB1K) | 336 ± 20 (at 50°C) | ~15-20 |

Note: Data is compiled from studies on analogous cyanoacrylate monomers to illustrate the application of computational methods. Specific values for this compound may vary. queensu.canih.govresearchgate.net

Computational Design of Novel Cyanoacrylate Monomers with Tailored Reactivity

The insights gained from quantum chemical studies of reaction mechanisms provide a powerful foundation for the computational design of novel cyanoacrylate monomers with specific, tailored properties. By understanding the relationship between molecular structure and polymerization kinetics, chemists can rationally modify the monomer structure in silico to achieve desired outcomes, such as altered curing speed, improved thermal stability, or different adhesive properties. researchgate.net

The design process typically involves:

Defining a Target Property: The desired modification is identified, for example, a slower polymerization rate for medical applications or a higher glass transition temperature (T_g) for high-temperature adhesives.

Molecular Modification: The basic cyanoacrylate structure is modified computationally. This often involves changing the ester (R) group, as its size, shape, and electronic nature significantly impact reactivity and the physical properties of the resulting polymer. nih.gov For instance, introducing bulky groups can increase steric hindrance, slowing the propagation rate, while incorporating polar groups could alter solubility and adhesion characteristics.

Quantum Chemical Evaluation: The newly designed virtual monomer is then subjected to the same quantum chemical analysis described previously. DFT calculations are performed to predict its reactivity, primarily by calculating the activation energies for the initiation and propagation steps. A higher predicted activation energy would imply a slower reaction rate.

Iterative Refinement: The process is repeated with different modifications until a candidate monomer with the desired predicted properties is identified for laboratory synthesis and experimental validation.

This computational screening approach is far more efficient than traditional trial-and-error synthesis, saving significant time and resources. For example, to design a cyanoacrylate with lower reactivity, one could computationally evaluate a series of ester groups with increasing steric bulk and electron-donating character and calculate the resulting effect on the activation energy of propagation.

The following table illustrates how different structural features, which can be modeled computationally, are predicted to influence monomer reactivity and polymer properties.

By leveraging these predictive capabilities, computational chemistry enables the rational design of next-generation cyanoacrylate monomers precisely engineered for specific and demanding applications.

Polymer Architectures and Advanced Materials Development from E Tert Butyl 3 Cyanoacrylate

Homopolymerization of (E)-tert-Butyl 3-Cyanoacrylate for Polymeric Materials

This compound, like other alkyl cyanoacrylates, is highly reactive and readily undergoes polymerization. The polymerization is primarily driven by the presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), attached to the α-carbon of the vinyl group. nih.gov This electronic structure makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles and weak bases, which act as initiators.

The dominant mechanism for the homopolymerization of cyanoacrylates is anionic polymerization. rsc.orgpcbiochemres.com This process can be initiated by a variety of species, including anions (e.g., hydroxyl ions from trace amounts of water), or non-dissociated bases like tertiary amines and phosphines. rsc.orgresearchgate.net

The initiation process involves the conjugate addition of the initiator to the monomer, which results in the formation of a carbanion on the α-carbon. This carbanion is resonance-stabilized by both the cyano and ester groups. nih.govpcbiochemres.com The propagation step involves the newly formed carbanion attacking another monomer molecule, leading to rapid chain growth. researchgate.net This polymerization is typically very fast, a characteristic that makes cyanoacrylates useful as instant adhesives. nih.gov In some cases, initiation by bases such as amines or phosphines can lead to a zwitterionic polymerization, where the propagating species is a carbanion. nih.gov

The resulting homopolymer, poly(this compound), is a thermoplastic material. The properties of the polymer, such as its glass transition temperature (Tg), are influenced by the bulky tert-butyl ester group. Generally, for poly(alkyl cyanoacrylates), the Tg values tend to decrease with increasing steric bulk of the ester chain. nih.gov

Copolymerization Strategies

Copolymerization is a versatile strategy to modify and enhance the properties of polymers derived from this compound. By incorporating other monomers, it is possible to tailor the final material's characteristics, such as thermal stability, solubility, and mechanical strength.

Determination of Reactivity Ratios in Copolymerization Systems

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other comonomer. nih.gov These ratios determine the composition and sequence distribution of the resulting copolymer. nih.gov

Several methods are employed to determine reactivity ratios, which typically involve carrying out a series of polymerizations with different initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion (typically below 15%). nih.gov Common analytical methods include:

Fineman-Ross (FR) Method: A graphical method that provides a linear equation from which r1 and r2 can be determined.

Kelen-Tudos (KT) Method: An extension of the Fineman-Ross method that aims to provide more reliable results, especially at the extremes of the feed composition range.

Jaacks Method: A technique used for determining reactivity ratios in certain copolymerization systems. researchgate.net

Error-in-Variables Model (EVM): A statistical method that accounts for errors in both the feed and copolymer composition measurements, often considered one of the more accurate methods. nih.gov

While specific reactivity ratios for the copolymerization of this compound with monomers like styrene or other acrylates are not extensively documented in the literature, data from analogous systems can provide insight. For example, in the copolymerization of styrene and butyl acrylate (B77674) via atom transfer radical polymerization (ATRP), the reactivity ratios were found to be in the range of 0.68 < r_styrene < 0.82 and 0.22 < r_butyl acrylate < 0.26. frontiersin.org These values indicate that a propagating styrene radical prefers to add another styrene monomer, while a propagating butyl acrylate radical also prefers to add a styrene monomer, leading to a tendency for block-like sequences under these conditions.

Influence of Comonomer Structure on Polymerization Rates and Properties

The structure of the comonomer has a profound impact on both the kinetics of the copolymerization and the final properties of the polymer. researchgate.net

Glass Transition Temperature (Tg): The Tg of a copolymer is typically intermediate between the Tg values of the respective homopolymers and is dependent on the copolymer composition. Incorporating a rigid comonomer like styrene (Tg of polystyrene ~100°C) will increase the Tg of the resulting copolymer, making it more rigid and brittle. Conversely, incorporating a comonomer with a flexible side chain, such as butyl acrylate (Tg of poly(butyl acrylate) ~ -54°C), will lower the Tg, resulting in a softer and more flexible material.

Mechanical Properties: The choice of comonomer directly influences mechanical properties like tensile strength and elasticity. nih.gov For instance, copolymerization with styrene can enhance the stiffness and strength, while copolymerization with soft acrylates can improve the impact resistance and flexibility.

Solubility: The chemical nature of the comonomer affects the solubility of the copolymer. By selecting comonomers with specific polarities, the solubility of the resulting material in various solvents can be precisely controlled.

Functionalization of Poly(this compound) Systems

The properties of poly(this compound) can be significantly modified and enhanced through the incorporation of various functional additives and fillers. These additions can impart new functionalities or improve existing characteristics of the polymer, tailoring it for specific applications.

One important class of additives is stabilizers , which can improve the polymer's resistance to degradation. For instance, antioxidants can be added to protect the polymer from oxidative damage, which is a common issue in many polymer systems. mdpi.com For biodegradable polyesters, natural polyphenols like (+)-catechin have been shown to act as effective stabilizers. mdpi.com While specific studies on poly(this compound) are limited, similar principles of stabilization would apply.

Fillers are another critical component for modifying the mechanical and physical properties of polymers. The inclusion of inert fillers can improve moisture resistance by reducing the volume of the organic polymer that can be affected by water. specialchem.com For example, aluminum powder has been found to be an effective filler for enhancing the durability of adhesives on aluminum substrates. specialchem.com The incorporation of such fillers could potentially reduce the susceptibility of poly(this compound) to environmental degradation.

In the context of biomedical applications, bioactive fillers can be incorporated to impart specific biological functionalities. For example, in the development of scaffolds for tissue engineering, nanoparticles of copper oxide have been added to poly(butyl cyanoacrylate) to provide antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov Similarly, the addition of caseinphosphopeptides has been shown to enhance the mechanical performance of such scaffolds. mdpi.com

The table below provides examples of functional additives and fillers and their potential effects on poly(this compound) systems.

| Additive/Filler Type | Example | Potential Function in Poly(this compound) |

| Stabilizers | Antioxidants (e.g., polyphenols) | Enhanced resistance to oxidative degradation |

| Inert Fillers | Aluminum powder | Improved moisture resistance and reduced shrinkage |

| Bioactive Fillers | Copper oxide nanoparticles | Antimicrobial, antioxidant, and anti-inflammatory properties |

| Mechanical Reinforcers | Caseinphosphopeptides | Increased mechanical performance of scaffolds |

| Plasticizers | Alkyl esters | Increased heat resistance and flexibility |

The careful selection and incorporation of these functional additives and fillers can transform poly(this compound) into a versatile material with tailored properties for a wide range of advanced applications.

A significant limitation of standard cyanoacrylate-based polymers is their poor resistance to high temperatures and humid environments. researchgate.net Exposure to such conditions can lead to a rapid loss of strength and eventual failure of the material. researchgate.net Enhancing the environmental resistance of poly(this compound) is crucial for expanding its utility in demanding applications.

One of the primary mechanisms of degradation in polycyanoacrylates is depolymerization, often initiated by moisture. mdpi.com To counteract this, strategies to reduce the polymer's susceptibility to hydrolytic degradation are necessary. The incorporation of inert fillers can lower the volume of the polymer that is exposed to moisture, thereby improving its resistance. specialchem.com

Chemical modification of the polymer backbone is another effective approach. The introduction of crosslinking can increase the glass transition temperature (Tg) of the polymer and hinder the "unzipping" mechanism of depolymerization. researchgate.net For instance, the inclusion of additives like bismaleimide in cyanoacrylate formulations has been shown to improve both heat and humidity resistance. researchgate.net While this has been demonstrated for other cyanoacrylates, the principle is applicable to poly(this compound).

Furthermore, the selection of appropriate plasticizers can enhance the heat resistance of the polymer. Certain alkyl esters, when added as plasticizers, can lead to the formation of a cross-linked structure within the adhesive layer, thereby improving its thermal stability. mdpi.com

The table below outlines some strategies for enhancing the environmental resistance of poly(this compound).

| Modification Strategy | Mechanism | Expected Improvement |

| Incorporation of Inert Fillers | Reduces the volume of polymer susceptible to moisture | Enhanced humidity resistance |

| Crosslinking | Increases Tg and prevents depolymerization | Improved heat and humidity resistance |

| Addition of Specific Plasticizers | Promotes the formation of a cross-linked network | Increased thermal stability |

| Surface Coating | Creates a barrier against environmental factors | Protection from moisture and other corrosive agents |

By implementing these modifications, the environmental stability of poly(this compound) can be significantly improved, making it a more robust material for a wider array of applications.

Applications in Advanced Material Systems (Focus on material science concepts)

The inherent brittleness of concrete and its susceptibility to cracking pose significant challenges to the durability of infrastructure. lidsen.com Self-healing concrete technologies offer a promising solution by enabling the autonomous repair of cracks as they form. mdpi.com Cyanoacrylate monomers, including this compound, are attractive candidates as healing agents due to their rapid polymerization and excellent adhesion to the cementitious matrix. frontiersin.org